3-(5-Methylpyridin-3-yl)propan-1-amine
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Overview
Description
3-(5-Methylpyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylpyridin-3-yl)propan-1-amine typically involves the reaction of 5-methylpyridine with a suitable alkylating agent. One common method is the reductive amination of 5-methylpyridine-3-carboxaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-(5-Methylpyridin-3-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methylpyridin-3-yl)propan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
N-(Pyridin-3-ylmethyl)propan-2-amine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(5-Methylpyridin-3-yl)propan-1-amine is unique due to its specific substitution pattern and the presence of both a pyridine ring and a propylamine chain. This combination of structural features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-(5-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-8-5-9(3-2-4-10)7-11-6-8/h5-7H,2-4,10H2,1H3 |
InChI Key |
JKXBRDBLPHUINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CCCN |
Origin of Product |
United States |
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